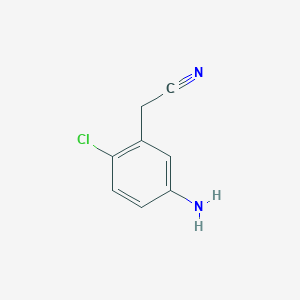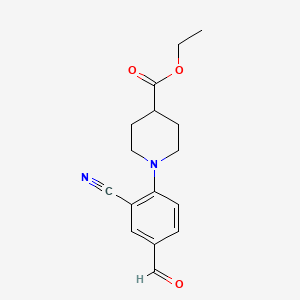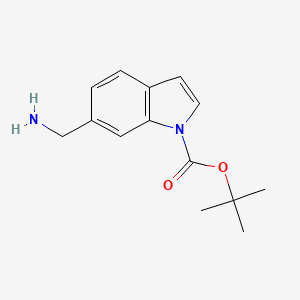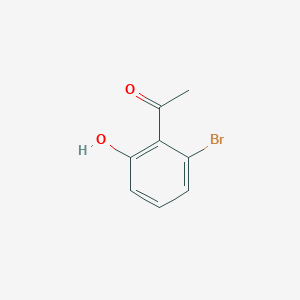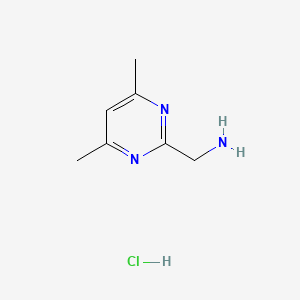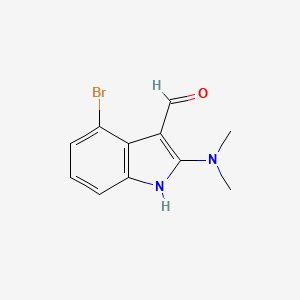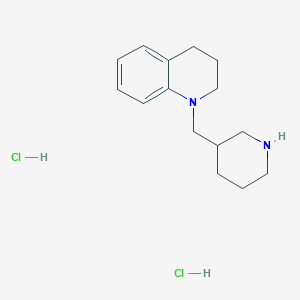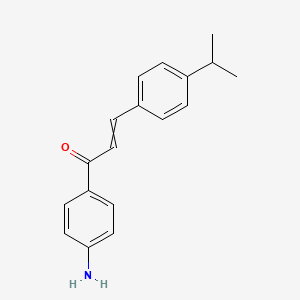
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate (TFC) is a compound widely used in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent due to its unique reactivity and solubility characteristics. TFC has a wide range of applications in drug discovery and development, and has been used as a building block in the synthesis of complex molecules.
Applications De Recherche Scientifique
Synthesis and Herbicidal Activity
- Herbicidal Applications : A study demonstrated the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates, highlighting their herbicidal activities against weeds and phytotoxicity against transplanted rice. The herbicidal efficacy of these compounds varied with the structural configuration, indicating the potential for developing new herbicides for paddy rice based on these frameworks (Nakayama et al., 2012).
Antibacterial Activity
- Antibacterial Compounds : Research on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showcased the synthesis of new compounds exhibiting antibacterial properties. These studies underline the potential use of such compounds in medicinal chemistry, particularly in developing new antibacterial agents (Reddy & Prasad, 2021).
Synthesis Techniques
- Synthetic Methodologies : Innovative synthetic methodologies have been developed for the creation of 1,4-dihydropyridines bearing a carbamate moiety, crucial for further pharmaceutical applications. These methods involve reactions with hydroxyaldehydes and phenyl isocyanates, highlighting the versatility of carbamate moieties in synthesizing complex organic frameworks (Habibi, Zolfigol, & Safaee, 2013).
Electrophilic Fluorination
- Electrophilic Fluorination : Research on electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines has led to the creation of new fluorinated compounds, showing the potential for developing novel organic molecules with significant applications in drug design and synthesis due to the unique properties imparted by the fluorinated groups (Pikun et al., 2018).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7(15)13-5-2-1-3-12-6(5)14/h1-3H,4H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZCGFIORAKQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



